

PFK-015 Combination Therapy: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: PFK-015

Cat. No.: B1264977

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **PFK-015**, a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), with alternative therapeutic strategies. The focus is on the validation of **PFK-015** in combination therapies, supported by experimental data.

Executive Summary

PFK-015 is a small molecule inhibitor that targets the key glycolytic regulator PFKFB3, which is often upregulated in cancer cells. By inhibiting PFKFB3, **PFK-015** disrupts cancer cell metabolism, leading to reduced proliferation and increased apoptosis. This guide details the preclinical validation of **PFK-015**, particularly in combination with immune checkpoint inhibitors, and compares its efficacy to other PFKFB3 inhibitors and alternative therapeutic approaches.

Data Presentation: PFKFB3 Inhibitors and Combination Therapies

The following tables summarize the quantitative data for **PFK-015** and its alternatives, including their potency and efficacy in preclinical models.

Table 1: In Vitro Potency of PFKFB3 Inhibitors

Inhibitor	Target	IC50 (Recombina nt PFKFB3)	IC50 (Cancer Cells)	Cell Lines Tested (Examples)	Reference(s))
PFK-015	PFKFB3	110 nM	20 nM	Esophageal squamous cell carcinoma, Lung, Stomach, Colon	[1]
PFK-158	PFKFB3	137 nM	Not specified	Ovarian, Cervical	[2] [3]
3PO	PFKFB3	22.9 μ M	1.4 - 24 μ M	Malignant hematopoieti c and adenocarcino ma cell lines	

Table 2: In Vivo Efficacy of **PFK-015** Combination Therapy

Treatment Group	Animal Model	Tumor Type	Outcome	Quantitative Data	Reference(s)
PFK-015 + PD-1 mAb	Immunocompetent C57BL/6 mice	MC38 colon adenocarcinoma & B16 melanoma	Significant decrease in tumor volume and mass compared to monotherapy and control.	In both MC38 and B16 models, the combination treatment group showed a significant decrease in tumor volume and mass compared to all other groups.[4]	[4]
PFK-015 Monotherapy	Immunodeficient nude mice	Esophageal squamous cell carcinoma	Marked reduction in tumor volume and final tumor mass.	Showed a marked reduction in tumor volume and final tumor mass when compared with the vehicle group.[4]	[4]
PFK-015 Monotherapy	Immunocompetent C57BL/6 mice	MC38 colon adenocarcinoma & B16 melanoma	No significant difference in tumor volume and mass compared to control.	No significant difference in tumor volume and mass compared to the control group.[4]	[4]

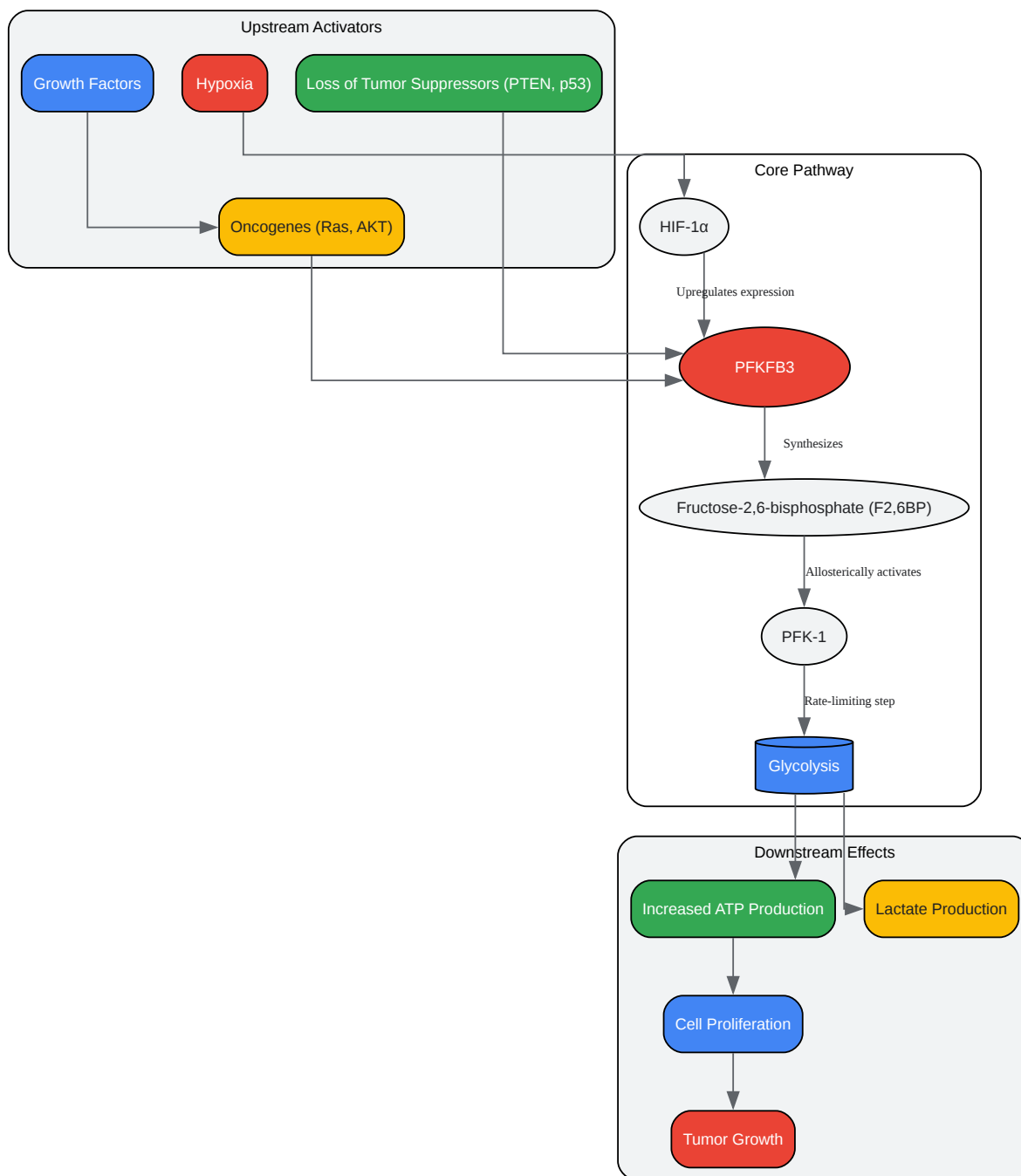
Table 3: In Vivo Efficacy of PFK-158 Combination Therapy

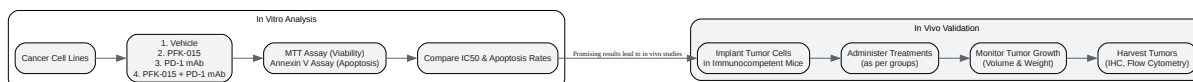
Treatment Group	Animal Model	Tumor Type	Outcome	Quantitative Data	Reference(s)
PFK-158 + Carboplatin	Paclitaxel-resistant ovarian mouse model	Ovarian Cancer	Significantly reduced tumor weight and ascites.	Combination treatment was more effective in reducing cancer progression compared to all other treatment groups.[2]	[2]
PFK-158 + Paclitaxel	Paclitaxel-resistant ovarian mouse model	Ovarian Cancer	Marked increase in apoptosis.	A marked increase in apoptosis in the HeyA8MDR (70%) cells compared to HeyA8 (48%).[2]	[2]

Signaling Pathways and Experimental Workflows

PFKFB3 Signaling Pathway in Cancer

The diagram below illustrates the central role of PFKFB3 in cancer cell metabolism and proliferation, and how various oncogenic pathways converge on its activation.





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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Therapeutic targeting of PFKFB3 with a novel glycolytic inhibitor PFK158 promotes lipophagy and chemosensitivity in gynecologic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic targeting of PFKFB3 with a novel glycolytic inhibitor PFK158 promotes lipophagy and chemosensitivity in gynecologic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucose metabolism inhibitor PFK-015 combined with immune checkpoint inhibitor is an effective treatment regimen in cancer - PMC [pmc.ncbi.nlm.nih.gov]
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